molecular formula C7H7F3N2O2 B015671 Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate CAS No. 155377-19-8

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

Cat. No. B015671
M. Wt: 208.14 g/mol
InChI Key: VYXIHSAEOXPAEY-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

To a suspension of hydrazine hydrochloride (10 g, 147 mmol) in EtOH (500 mL), DIPEA (45.3 mL, 267 mmol) was added slowly at −20° C. and stirred for 10 mins. Then 2-[1-Ethoxy-meth-(E)-ylidene]-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester (Preparation 135, 32 g, 133.33 mmol) was added to above solution and the resulting mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure and residue was partitioned between EtOAc (200 mL) and water (50 mL). The organic layer was washed with water (25 mL), dried (Na2SO4) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (Hexane:EtOAc 90:10) to afford the title compound as off white solid in 43% yield, 13 g.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45.3 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH2:3].CCN(C(C)C)C(C)C.[CH2:13]([O:15][C:16](=[O:28])/[C:17](=[CH:24]/OCC)/[C:18](=O)[C:19]([F:22])([F:21])[F:20])[CH3:14]>CCO>[CH2:13]([O:15][C:16]([C:17]1[CH:24]=[N:2][NH:3][C:18]=1[C:19]([F:22])([F:21])[F:20])=[O:28])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
45.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
C(C)OC(/C(/C(C(F)(F)F)=O)=C/OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly at −20° C.
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure and residue
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc (200 mL) and water (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel (Hexane:EtOAc 90:10)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NNC1C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.